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molecular formula C16H20N2 B8334565 6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)nicotinonitrile

6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)nicotinonitrile

Cat. No. B8334565
M. Wt: 240.34 g/mol
InChI Key: OAEXTQWVYDNQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273080B2

Procedure details

15.7 g (60 mmol) of triphenylphosphine, 6.7 g (30 mmol) of palladium(II) acetate, 5.7 g (30 mmol) of copper(I) iodide and 155.6 g (1.9 mmol) of tert-butylacetylene are added consecutively to a solution of 194.7 g (1 mol) of 2-chloro-3-cyano-6-tert-butylpyridine, S28, in a mixture of 1800 ml of DMF and 1000 ml of triethylamine, and the mixture is stirred at 65° C. for 4 h. After cooling, the precipitated triethylammonium hydrochloride is filtered off with suction, rinsed with 300 ml of DMF. The filtrate is freed from the solvents in vacuo. The oily residue is taken up in 1000 ml of ethyl acetate, the solution is washed five times with 500 ml of water each time and once with 500 ml of saturated sodium chloride solution, and the organic phase is dried over magnesium sulfate. After removal of the ethyl acetate in vacuo, the black oily residue is subjected to bulb-tube distillation (p about 10−2 mbar, T=120-140° C.). Yield: 190.6 g (793 mmol), 79%. Purity: >97% according to 1H-NMR.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
155.6 g
Type
reactant
Reaction Step One
Quantity
194.7 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
5.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([C:24]#[CH:25])([CH3:23])([CH3:22])[CH3:21].Cl[C:27]1[C:32]([C:33]#[N:34])=[CH:31][CH:30]=[C:29]([C:35]([CH3:38])([CH3:37])[CH3:36])[N:28]=1>CN(C=O)C.C(N(CC)CC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu]I>[C:35]([C:29]1[CH:30]=[CH:31][C:32]([C:33]#[N:34])=[C:27]([C:25]#[C:24][C:20]([CH3:23])([CH3:22])[CH3:21])[N:28]=1)([CH3:38])([CH3:37])[CH3:36] |f:5.6.7|

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
155.6 g
Type
reactant
Smiles
C(C)(C)(C)C#C
Name
Quantity
194.7 g
Type
reactant
Smiles
ClC1=NC(=CC=C1C#N)C(C)(C)C
Name
Quantity
1800 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
6.7 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
copper(I) iodide
Quantity
5.7 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 65° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated triethylammonium hydrochloride is filtered off with suction
WASH
Type
WASH
Details
rinsed with 300 ml of DMF
WASH
Type
WASH
Details
the solution is washed five times with 500 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 500 ml of saturated sodium chloride solution, and the organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the ethyl acetate in vacuo
CUSTOM
Type
CUSTOM
Details
the black oily residue is subjected to bulb-tube
DISTILLATION
Type
DISTILLATION
Details
distillation (p about 10−2 mbar, T=120-140° C.)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(C)(C)C1=NC(=C(C#N)C=C1)C#CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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